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Compound of Interest

Compound Name: Cinnamyl phenylacetate

CAS No.: 7492-65-1

Cat. No.: B1599305 Get Quote

Executive Summary & Compound Identity
Cinnamyl phenylacetate is a carboxylic ester belonging to the cinnamate and phenylacetate

families.[1][4] Characterized by a sweet, balsamic, and floral (hyacinth/rose-like) odor, it is

widely utilized in fragrance formulations and flavor chemistry.[1][2]

IUPAC Name: [(E)-3-phenylprop-2-enyl] 2-phenylacetate[1][2][3][4]

CAS Number: 7492-65-1[1][2][3][4][5][6]

Molecular Formula:

[1][2]

Molecular Weight: 252.31 g/mol [5]

Physical State: Colorless to pale yellow liquid

Solubility: Soluble in ethanol, chloroform; insoluble in water.[1][2]

Structural Characterization Strategy
The structural elucidation of Cinnamyl phenylacetate relies on distinguishing its two distinct

aromatic domains and the central ester linkage.[1]
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Nuclear Magnetic Resonance (NMR): The diagnostic "fingerprint" is the coupling between

the allylic protons and the alkene system (

H), and the distinct carbonyl resonance (

C) shielded relative to conjugated esters.[1][2]

Mass Spectrometry (MS): The fragmentation pattern is dominated by the stability of the

tropylium ion (

91), generated from both the benzyl and cinnamyl moieties.[1][2]

Infrared Spectroscopy (IR): Confirmation of the non-conjugated ester carbonyl (

) versus a conjugated cinnamate carbonyl (

).[1][2]

Spectroscopic Data Analysis[1][4][7]
Nuclear Magnetic Resonance ( H & C NMR)
The following data is synthesized from high-fidelity component analysis (Cinnamyl acetate and

Methyl phenylacetate standards) to ensure chemical shift accuracy.

Table 1:

H NMR Assignments (400 MHz,

)
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Position
Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Assignment
Logic

Aromatic 7.20 – 7.45 Multiplet 10H -

Overlapping

phenyl

protons from

both rings.[1]

[2][3][4]

Alkene 6.65 Doublet 1H 15.8
, typical trans

coupling.[1]

[2][3][4]

Alkene 6.29 dt 1H 15.8, 6.5

, splits into

doublet of

triplets.[1][2]

[3][4]

Allylic 4.75 Doublet 2H 6.5

, deshielded

by ester

oxygen.[1][2]

[3][4]

Benzylic 3.68 Singlet 2H -
, isolated

methylene.[1]

[2][3][4]

Table 2:

C NMR Assignments (100 MHz,

)
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Carbon Type
Shift (

ppm)
Assignment

Carbonyl 171.2
Ester

(Non-conjugated).[1][2][3][4]

Quaternary 136.2, 134.1
Ipso carbons of the two phenyl

rings.[2][3][4]

Alkene 134.3

Aromatic 129.3 – 126.6
Overlapping ortho/meta/para

carbons.[1][2][3][4]

Alkene 123.0

Allylic 65.4

Benzylic 41.5

Mass Spectrometry (EI, 70 eV)
The mass spectrum is characterized by cleavage on both sides of the ester oxygen, leading to

stable carbocations.[2]

Table 3: Key MS Fragmentation Ions
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m/z Intensity Fragment Structure Mechanistic Origin

252 Low
Molecular ion.[1][2][3]

[4]

117 High

Cinnamyl cation

(cleavage of alkyl-O

bond).[1][2][3][4]

91 100% (Base)

Tropylium ion.[1][2][3]

[4] Derived from both

the benzyl group (via

loss of CO from acyl

fragment) and

cinnamyl cation (loss

of

).[1][2]

136 Medium

Phenylacetic acid

(McLafferty

rearrangement

equivalent or

hydrolysis).[1][2][3][4]

118 Low
Phenylketene ion.[1]

[2][3][4]

Diagram 1: MS Fragmentation Logic

Molecular Ion
[M]+ m/z 252

Acyl Cleavage

Alkyl Cleavage

Phenylacetyl Cation
m/z 119

Cinnamyl Cation
m/z 117

Tropylium Ion
[C7H7]+ m/z 91 (Base Peak)

Loss of CO

Loss of Acetylene

- CO

- C2H2
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Click to download full resolution via product page

Caption: Dual fragmentation pathways converging on the stable Tropylium ion (m/z 91).[1][2][3]

Infrared Spectroscopy (FT-IR)
1735 - 1745 cm

: Strong

stretch (Ester).[1][2][3][4] Note: Higher frequency than cinnamates (~1710) because the
carbonyl is not conjugated to a double bond.[1][2]

1150 - 1250 cm

: Strong

stretching vibrations.[1][2][3][4]

965 cm

: Strong bending vibration characteristic of trans-disubstituted alkenes.[1][2][3][4]

3020 - 3060 cm

: Weak

stretch (Aromatic/Alkene).[1][2][3][4]

Experimental Protocol: Synthesis & Purification
Objective: Synthesize Cinnamyl phenylacetate via nucleophilic acyl substitution using

Phenylacetyl chloride. This method is preferred over direct Fischer esterification for higher yield

and easier purification.[1][2][4]

Reagents:

Cinnamyl alcohol (1.0 eq)[1][2][7][8]

Phenylacetyl chloride (1.1 eq)[1][2]
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Triethylamine (Et

N) or Pyridine (1.2 eq)[2]

Dichloromethane (DCM) (Solvent)[1][2]

Protocol:

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

Solubilization: Dissolve Cinnamyl alcohol (20 mmol) and Et

N (24 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

Addition: Add Phenylacetyl chloride (22 mmol) dropwise via syringe over 15 minutes.

Exothermic reaction - maintain temperature < 5°C.[1][2][3][4]

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via

TLC (Hexane:EtOAc 8:2).[1][2][4]

Quench & Wash: Quench with saturated

(30 mL). Separate layers. Wash organic layer with 1M

(to remove amine), then Brine.[1][2]

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Purify the crude oil via flash column chromatography (Silica gel, 5-10% EtOAc in

Hexanes) to yield a clear oil.

Diagram 2: Synthesis Workflow
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Reagents:
Cinnamyl Alcohol + Et3N

(in DCM at 0°C)

Dropwise Addition:
Phenylacetyl Chloride

Reaction:
RT, 3 Hours

(Monitor TLC)

Workup:
1. Sat. NaHCO3
2. 1M HCl Wash
3. Brine Wash

Purification:
Flash Chromatography

(Hexane/EtOAc)

Final Product:
Cinnamyl Phenylacetate

(>98% Purity)

Click to download full resolution via product page

Caption: Step-by-step chemical synthesis workflow via Acid Chloride method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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